Docetaxel Impurity 2
Description
Significance of Impurity Profiling in Active Pharmaceutical Ingredient (API) Development and Manufacturing
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, involving the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. globalpharmatek.compharmaffiliates.comveeprho.com The presence of unwanted chemicals, even in minute quantities, can significantly impact the quality, safety, and efficacy of a medication. veeprho.comjpionline.orgsimsonpharma.com Regulatory bodies, such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities. pharmaffiliates.comgmpinsiders.comeuropa.eu
The primary importance of impurity profiling lies in ensuring patient safety. globalpharmatek.com Some impurities can be toxic, mutagenic, or carcinogenic, posing serious health risks. biomedres.us Beyond safety, impurities can also affect the stability of the drug product, potentially leading to degradation and a reduced shelf life. globalpharmatek.com Furthermore, the presence of impurities can alter the drug's intended therapeutic action. pharmaffiliates.com
A comprehensive impurity profile is a mandatory component of a new drug application. globalpharmatek.com It provides a detailed understanding of the impurities present in a drug substance, which helps in several ways:
Process Optimization: By identifying the source and formation of impurities, manufacturers can refine the synthesis and purification processes to minimize their levels. aquigenbio.com
Quality Control: Impurity profiling is essential for establishing appropriate specifications and ensuring batch-to-batch consistency of the API and the final drug product. globalpharmatek.compharmaffiliates.com
Regulatory Compliance: Adherence to regulatory standards for impurity levels is crucial for gaining marketing approval for new drugs. globalpharmatek.compharmaffiliates.com
Analytical Method Validation: The process of impurity profiling aids in the validation of analytical methods used to detect and quantify these impurities, ensuring accuracy and reliability. globalpharmatek.com
Overview of Docetaxel's Pharmaceutical Importance and Associated Related Substances
Docetaxel (B913) is a potent, semi-synthetic antineoplastic agent belonging to the taxane (B156437) class of drugs. drugbank.com It is a cornerstone in the treatment of various cancers, including breast cancer, non-small cell lung cancer, prostate cancer, gastric adenocarcinoma, and head and neck cancer. drugbank.comclevelandclinic.orgnih.govmayoclinic.org Docetaxel functions by disrupting the microtubular network within cells, which is vital for cell division and other essential cellular functions, ultimately leading to cancer cell death. drugbank.comcarelonrx.com
The manufacturing and storage of docetaxel can lead to the formation of related substances, which are impurities that are structurally similar to the active pharmaceutical ingredient. tentamus-pharma.co.uk These impurities can arise from the synthetic process or through the degradation of the docetaxel molecule over time. tentamus-pharma.co.uknih.gov The identification and control of these related substances are critical for ensuring the quality and safety of docetaxel formulations. nih.gov Some of the known related substances of docetaxel include 7-epi-docetaxel (B601182), 10-deacetylbaccatin III, and others that are isomers or by-products of the synthesis. researchgate.netresearchgate.netajol.info The presence and levels of these impurities are strictly monitored and controlled according to pharmacopeial standards and regulatory guidelines. researchgate.netresearchgate.net
Definition and Categorization of Process-Related and Degradation-Related Impurities in Pharmaceutical Sciences
In the context of pharmaceutical sciences, an impurity is defined as any component present in a drug substance or drug product that is not the desired chemical entity. veeprho.comuspnf.commoravek.com The International Council for Harmonisation (ICH) provides a framework for the classification and control of these impurities. jpionline.orggmpinsiders.com Impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.commoravek.com
Organic impurities can be further classified based on their origin:
Process-Related Impurities: These are impurities that are introduced during the manufacturing process of the API. synthinkchemicals.com They can originate from various sources, including:
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic pathway. moravek.comcontractpharma.com
By-products: Unwanted products formed in side reactions during the synthesis. moravek.com
Reagents, ligands, and catalysts: Substances used in the synthesis that are not completely removed. uspnf.commoravek.com These impurities are typically controlled through process validation and quality control measures. synthinkchemicals.com
Degradation-Related Impurities: These impurities are formed due to chemical changes in the drug substance over time. synthinkchemicals.com The degradation can be triggered by various environmental factors such as:
Temperature: Exposure to high temperatures can accelerate degradation. synthinkchemicals.com
Light: Photosensitive drugs can degrade upon exposure to light. synthinkchemicals.com
Moisture and Oxygen: Hydrolysis and oxidation are common degradation pathways. synthinkchemicals.com
pH: The acidity or basicity of the environment can influence stability. synthinkchemicals.com
Interaction with excipients or container closure systems: The drug substance can react with other components of the formulation or the packaging. europa.euslideshare.net Degradation impurities are monitored through stability testing to establish the shelf life and appropriate storage conditions for the drug product. globalpharmatek.comsynthinkchemicals.com
Academic Research Imperatives for Comprehensive Impurity Investigation in Complex Pharmaceutical Systems
The comprehensive investigation of impurities in complex pharmaceutical systems, such as docetaxel formulations, is a significant focus of academic and industrial research. The complexity of the docetaxel molecule and its manufacturing process presents challenges in identifying and controlling all potential impurities. nih.govresearchgate.net
Key research imperatives in this area include:
Development of Advanced Analytical Techniques: There is a continuous need for more sensitive, specific, and efficient analytical methods for the detection, identification, and quantification of impurities. biomedres.usajptr.com Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial in this endeavor. simsonpharma.comajptr.comconicet.gov.ar
Forced Degradation Studies: These studies are essential to understand the degradation pathways of the drug substance under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation). europa.eurjptonline.org This information helps in the development of stability-indicating analytical methods and in designing stable formulations.
Structure Elucidation of Novel Impurities: When new, unidentified impurities are detected, it is critical to elucidate their chemical structures. simsonpharma.com This is often a complex process that requires the use of sophisticated spectroscopic techniques and sometimes the synthesis of the impurity for confirmation.
Toxicological Assessment of Impurities: Once an impurity is identified, its potential toxicity must be evaluated to establish safe limits. pharmaffiliates.com This is particularly important for genotoxic impurities, which can pose a significant cancer risk even at very low levels. pharmaffiliates.comjpionline.org
Understanding Formation Mechanisms: Research into the mechanisms of impurity formation can lead to modifications in the synthetic or manufacturing process to prevent or minimize their occurrence. nih.gov
A thorough understanding of the impurity profile of a complex drug like docetaxel is paramount for ensuring the delivery of a safe and effective medication to patients. ajprd.com
Properties
CAS No. |
158810-72-1 |
|---|---|
Molecular Formula |
C46H55Cl2NO16 |
Molecular Weight |
948.83 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-4-[[(2,2-dichloroethoxy)carbonyl]oxy]-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13, |
Origin of Product |
United States |
Origin and Formation Mechanisms of Docetaxel Impurity 2
Impurity Generation During Docetaxel (B913) Synthetic Pathways
The multi-step semi-synthesis of docetaxel from precursors like 10-deacetylbaccatin III is a complex undertaking where precise control is necessary to minimize byproduct formation . Docetaxel Impurity 2, identified as 2'-epi-docetaxel, is a process-related impurity that emerges during these synthetic steps researchgate.netnih.gov.
Byproduct Formation from Specific Reaction Steps and Intermediates
The synthesis of docetaxel typically involves the esterification of a protected baccatin (B15129273) III core with a chemically synthesized side chain. The stereochemistry at the C-2' position of this side chain is a critical factor. 2'-epi-docetaxel is formed as a byproduct during the coupling reaction that attaches the side chain to the baccatin III nucleus vt.edu. The formation of this diastereomer occurs because the reaction conditions can permit epimerization at the C-2' carbon, leading to the thermodynamically less favorable epimer alongside the desired product vt.edu. Research by Dev et al. (2006) was instrumental in isolating and characterizing several docetaxel impurities, identifying Impurity II specifically as 2'-epi-docetaxel and classifying it as a process-related impurity researchgate.netnih.gov.
Table 1: Docetaxel Impurities as Identified by Dev et al. (2006) An interactive table detailing impurities found during docetaxel process development.
| Impurity Name | Chemical Identity | Type |
|---|---|---|
| Impurity I | 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester | Isomer |
| Impurity II | 2'-epi-docetaxel | Process-Related |
| Impurity III | 7-epi-docetaxel (B601182) | Process-Related |
| Impurity IV | 13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester | Isomer |
Data sourced from Dev et al., Journal of Pharmaceutical and Biomedical Analysis, 2006. nih.gov
Influence of Reaction Conditions, Reagent Purity, and Catalysis on Impurity Profiles
The profile of impurities in the final docetaxel product is highly sensitive to the manufacturing conditions. Factors such as temperature, the choice of solvent, and the nature of the base used during the coupling and deprotection steps can significantly influence the formation of 2'-epi-docetaxel . For example, the use of strong bases can promote epimerization reactions.
The purity of reagents, including solvents and catalysts, is also paramount. Residual catalysts or contaminants can trigger side reactions, leading to an increased level of impurities drug-dev.com. The tin-based catalyst used in some silicone formulations, for instance, has been shown to cause epimeric conversion of docetaxel, highlighting the critical role of excipient and catalyst purity researchgate.net. Therefore, rigorous control over reaction parameters and the quality of all materials is essential to minimize the generation of 2'-epi-docetaxel.
Stereochemical Transformations Leading to Isomeric Impurities (e.g., Epimerization Pathways of this compound)
Docetaxel has several chiral centers, making it susceptible to stereochemical transformations. Epimerization, the change in configuration at one of these centers, is a key pathway for impurity formation. While the epimerization at the C-7 position of the baccatin core to form 7-epi-docetaxel is a widely studied phenomenon occurring during both synthesis and degradation, the formation of this compound involves a different transformation drug-dev.comajol.info.
This compound is the C-2' epimer of docetaxel, meaning it differs only in the three-dimensional arrangement at the C-2' position of the side chain researchgate.netnih.gov. This epimerization occurs during synthesis, particularly in the step where the side chain is attached. The reaction mechanism allows for the formation of a mixture of diastereomers, which must then be separated to ensure the purity of the final docetaxel API.
Impact of Downstream Processing and Purification Methodologies on Impurity Content
Given that the formation of 2'-epi-docetaxel during synthesis is difficult to prevent completely, downstream processing and purification are critical for its removal. Chromatographic techniques are the primary methods used to separate docetaxel from its epimeric impurity.
Researchers have successfully used Medium Pressure Liquid Chromatography (MPLC) to isolate various impurities, including 2'-epi-docetaxel, for characterization purposes researchgate.netnih.gov. For manufacturing and quality control, more advanced methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed. These methods can effectively separate docetaxel from a range of impurities, including 2'-epi-docetaxel and 7-epi-docetaxel scirp.orgscirp.org. Additionally, crystallization processes can be optimized to reduce the content of impurities, although improper drying conditions have been noted to potentially increase levels of 2'-epi-docetaxel and other impurities, necessitating further purification google.com.
Table 2: Example of UPLC Conditions for Docetaxel Impurity Separation An interactive table showing typical parameters for the chromatographic separation of docetaxel and its impurities.
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water:Methanol:Acetonitrile (B52724) (500:300:200, v/v/v) |
| Mobile Phase B | Acetonitrile:Water (800:200, v/v) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 232 nm |
| Column Temp. | 25°C |
These conditions are illustrative of methods developed to separate docetaxel from process-related impurities and degradants, including 2'-epi-docetaxel. scirp.orgscirp.org
Degradation Pathways Contributing to this compound Formation
Hydrolytic Degradation Mechanisms and Kinetics Under Various pH Conditions
The stability of docetaxel is known to be pH-dependent researchgate.net. Forced degradation studies under hydrolytic conditions (both acidic and basic) have been conducted to understand its stability profile. These studies consistently show that the major degradation product formed via hydrolysis and epimerization is 7-epi-docetaxel, which is thermodynamically more stable researchgate.netgoogle.com.
Under basic conditions, docetaxel degradation is more pronounced and can lead to several products, including 7-epi-docetaxel and hydrolysis of the ester side chain ajol.inforesearchgate.net. In acidic conditions, degradation is generally slower, but still primarily results in the formation of 7-epi-docetaxel ajol.info. The formation of 2'-epi-docetaxel as a major product of hydrolytic degradation has not been prominently reported in the scientific literature, which further supports its classification as a process-related impurity originating from the synthesis itself researchgate.netnih.gov.
Photolytic Degradation Routes and Wavelength-Dependent Formation
Excipient-Driven Impurity Formation and Interaction Mechanisms
Excipients, while often considered inert, can play an active role in the degradation of APIs like Docetaxel. The purity of excipients and their interactions within the formulation matrix are crucial determinants of the drug's stability.
The purity of excipients is paramount for maintaining the stability of Docetaxel. drug-dev.com Standard compendial grades of common excipients, such as polysorbate 80 and polyethylene (B3416737) glycol 400 (PEG 400), can contain impurities like peroxides, aldehydes, and residual moisture. pharmaexcipients.compharmaexcipients.com These reactive species can directly participate in the degradation of Docetaxel, particularly through oxidative pathways. pharmaexcipients.com
Studies have demonstrated a direct correlation between excipient purity and Docetaxel stability. The use of highly purified, "Super Refined" excipients, from which reactive impurities have been removed, significantly reduces the rate of degradation. pharmaexcipients.compharmaexcipients.comdrug-dev.com For example, one study showed that after 12 weeks at 40°C, the recovery of Docetaxel was up to 80% higher in formulations using high-purity polysorbate 80 compared to those with standard grades. drug-dev.com This enhanced stability is attributed to the lower levels of oxidative impurities in the high-purity excipients, resulting in substantially lower formation of degradants like 7-epi-docetaxel. drug-dev.com
The physical structure of the formulation also has an effect. Encapsulating Docetaxel in delivery systems like liposomes can alter its degradation pathways compared to a simple solution. medwinpublishers.com Encapsulation may offer a degree of protection from hydrolytic degradation under certain pH conditions. medwinpublishers.com However, interactions with other components can also lead to unexpected degradation; for example, a tin-based catalyst in a silicone film formulation was found to promote the epimeric conversion of Docetaxel. researchgate.net
Role of Excipient Purity and Impurities in Enhancing Docetaxel Degradation
Stability Studies and Impurity Profiles in Different Pharmaceutical Presentations
Stability studies are essential for characterizing the impurity profiles of different Docetaxel pharmaceutical products. scirp.orgfda.gov These studies employ forced degradation conditions (acid, base, oxidation, heat, light) to identify potential degradants and develop robust, stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC). scirp.orgmedwinpublishers.com
The results of these studies confirm that impurities such as 7-epi-docetaxel and 7-epi-10-oxo-docetaxel (B193546) are frequently detected in Docetaxel formulations upon storage and stress testing. researchgate.net The impurity profiles can vary between different pharmaceutical presentations, such as the innovator product versus generic versions, which may use different excipients. fda.govtga.gov.aueuropa.eu For instance, the innovator product, Taxotere®, uses polysorbate 80, whereas some generic formulations may use different solubilizing agents, leading to potentially different stability characteristics and impurity profiles. tga.gov.aueuropa.eu Regulatory agencies scrutinize these comparative impurity profiles to ensure the quality and safety of generic products. fda.govtga.gov.au
Table 2: Summary of Forced Degradation Studies and Observed Impurities
| Stress Condition | Description of Conditions | Major Impurities/Degradation Products Observed | Source |
|---|---|---|---|
| Acidic Hydrolysis | 0.1N HCl at room temperature | Limited degradation, primarily formation of 7-epi-docetaxel | researchgate.netscirp.org |
| Basic Hydrolysis | Base-induced degradation | Multiple products including 7-epi-docetaxel and 7-epi-10-oxo-docetaxel | researchgate.netmedwinpublishers.com |
| Oxidation | 30% v/v H₂O₂ at room temperature | Oxidation at C-10 position | researchgate.netscirp.org |
| Thermal Degradation | 90°C in water | Epimerization at C-7 | scirp.orgdrug-dev.com |
| Photolytic Degradation | Exposure to light | Method-dependent, confirms stability-indicating nature of assay | scirp.org |
Advanced Analytical Methodologies for Docetaxel Impurity 2 Profiling, Identification, and Quantification
Chromatographic Separation Techniques for Complex Impurity Mixtures
Chromatography is the cornerstone for separating individual components from a complex mixture, such as a drug substance containing various impurities. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for analyzing Docetaxel (B913) and its impurities. researchgate.netnih.govunesp.br The development of a stability-indicating HPLC method is crucial for separating Docetaxel from its process-related impurities and degradation products. researchgate.netnih.govnih.gov
A typical HPLC method for Docetaxel and its impurities involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. jidps.cominnovareacademics.inresearchgate.net Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components. nih.gov Detection is commonly performed using a UV detector at a wavelength where Docetaxel and its impurities exhibit significant absorbance, typically around 230-237 nm. nih.govjidps.cominnovareacademics.in
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. innovareacademics.inresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jidps.comanalis.com.my For instance, a validated RP-HPLC method for Docetaxel estimation demonstrated linearity over a concentration range of 20 to 120 µg/mL with a correlation coefficient of 0.999. jidps.com The LOD and LOQ for Docetaxel were found to be 0.04 µg/mL and 0.15 µg/mL, respectively. jidps.com
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 20-120 µg/mL | jidps.com |
| Correlation Coefficient (r²) | 0.999 | jidps.com |
| Limit of Detection (LOD) | 0.04 µg/mL | jidps.com |
| Limit of Quantification (LOQ) | 0.15 µg/mL | jidps.com |
| Accuracy (% Recovery) | 99.70% to 100.56% | researchgate.netglobalresearchonline.net |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. scirp.orgoalib.com This results in significantly improved resolution, faster analysis times, and increased sensitivity. unesp.brscirp.orgoalib.com
A novel, simple, and sensitive UPLC method was developed for the quantification of process-related impurities and degradants of Docetaxel. scirp.orgoalib.com This method employed an ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution. scirp.orgoalib.com The mobile phase consisted of a mixture of water, methanol, and acetonitrile. scirp.orgscirp.org This UPLC method demonstrated excellent performance and was validated for various parameters including precision, accuracy, and linearity. scirp.orgoalib.com The enhanced resolution of UHPLC is particularly advantageous for separating closely eluting impurities, which might co-elute in a standard HPLC analysis. scirp.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | scirp.orgoalib.com |
| Mobile Phase A | Water, Methanol, Acetonitrile (500:300:200, v/v/v) | scirp.orgscirp.org |
| Mobile Phase B | Acetonitrile, Water (800:200, v/v) | scirp.orgscirp.org |
| Flow Rate | 0.4 mL/min | scirp.org |
| Detection Wavelength | 232 nm | scirp.org |
Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds, such as residual solvents that may be present in the drug substance from the manufacturing process. globalresearchonline.net A headspace GC method has been developed and validated for the simultaneous determination of several residual solvents in Docetaxel, including heptane, acetone, tetrahydrofuran, ethyl acetate, methanol, 2-propanol, dichloromethane (B109758), toluene, and pyridine. scribd.com
The method typically uses a capillary column, such as a DB-WAXETR polyethylene (B3416737) glycol column, and a flame ionization detector (FID). globalresearchonline.net The validation of the GC method ensures its sensitivity and accuracy for quantifying these residual solvents at levels compliant with ICH guidelines. For example, the limit of detection for various solvents can be as low as 0.027 ppm. globalresearchonline.net GC is also utilized for the determination of other volatile substances, such as formic acid, in various drug substances including Docetaxel. orientjchem.org
Many drug molecules, including Docetaxel, are chiral and can exist as enantiomers or diastereomers. These stereoisomers can have different pharmacological and toxicological properties. Therefore, it is crucial to control the stereochemical purity of the drug substance. conicet.gov.ar Chiral chromatography is a specialized form of chromatography used to separate stereoisomers. biosynth.com
For Docetaxel, impurities such as 2-Epi Docetaxel Impurity and other diastereomers can be separated using chiral stationary phases (CSPs). Amylose-based stationary phases have been successfully used for the enantiomeric separation of starting materials for Docetaxel synthesis. jddtonline.info Supercritical fluid chromatography (SFC) with a chiral column, such as CHIRALPAK AD-3, has also been employed for the separation of chiral impurities in cancer therapeutic drugs. vixra.orgrsc.org
Gas Chromatography (GC) for Volatile Related Substances and Residual Solvents
Hyphenated Techniques for Comprehensive Impurity Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive characterization of pharmaceutical impurities. tandfonline.comajrconline.orgajpaonline.com They provide both separation and structural identification in a single analysis.
LC-MS/MS and GC-MS for Coupled Separation and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for identifying and quantifying trace-level impurities in complex mixtures. tandfonline.com In the analysis of docetaxel, LC separates the impurities from the active pharmaceutical ingredient (API), and the mass spectrometer provides molecular weight and fragmentation data for each component. nih.govnih.gov This information is critical for the tentative identification of impurities like Docetaxel Impurity 2. The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting impurities that may be present at very low concentrations. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for the analysis of volatile or semi-volatile impurities that may be present in docetaxel samples. tandfonline.com While less common for the direct analysis of large, non-volatile molecules like docetaxel and its primary impurities, GC-MS can be used to detect residual solvents or other small molecule impurities from the manufacturing process. smmu.edu.cn For example, a GC-MS method has been established for the detection of residues like 4-Dimethylaminopyridine (DMAP) and Dicyclohexyl Carbodiimide (DCC) in docetaxel. smmu.edu.cn
LC-NMR Integration for Online Structural Analysis
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a direct hyphenation of HPLC and NMR spectroscopy. tandfonline.comajpaonline.com This technique allows for the acquisition of NMR data on compounds as they elute from the LC column, providing a powerful tool for the "on-line" structural analysis of impurities without the need for prior isolation. wordpress.com
For complex impurity profiles, LC-NMR can be instrumental in rapidly identifying unknown structures. After separation by the LC system, the eluent containing the impurity of interest flows through a specialized NMR flow cell where ¹H and even 2D NMR spectra can be acquired. This approach is particularly advantageous for unstable or minor components that are difficult to isolate in sufficient quantities for traditional offline NMR analysis. While the sensitivity of LC-NMR can be a limiting factor, advancements in cryogenically cooled probes and higher field magnets have significantly improved its applicability in pharmaceutical impurity profiling. wordpress.com
Analytical Method Validation Parameters for Impurity Quantification
To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must be rigorously validated according to guidelines established by the International Council for Harmonisation (ICH). scirp.orgresearchgate.net The key validation parameters include:
Specificity: This ensures that the analytical signal is solely due to the compound of interest, without interference from other components such as the API, other impurities, or excipients. nih.govresearchgate.net Forced degradation studies are often performed to demonstrate that the method can separate the impurity from potential degradation products. europa.euscirp.org
Linearity: This establishes that the method's response is directly proportional to the concentration of the impurity over a specified range. researchgate.netinnovareacademics.in A linear relationship is typically demonstrated by a high correlation coefficient (R² > 0.999). researchgate.net
Accuracy: This measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the impurity (spiked samples) and calculating the percent recovery. nih.govinnovareacademics.in Recovery values are typically expected to be within a range of 90-110%. nih.govresearchgate.net
Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) for a series of measurements. nih.gov For impurity analysis, the RSD should typically be less than 5.0%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the impurity that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of the impurity that can be quantitatively determined with suitable precision and accuracy. ajpaonline.cominnovareacademics.in For docetaxel impurities, LOQ values are often found to be less than 0.2 µg/mL. nih.govresearchgate.net
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. scirp.orginnovareacademics.in
Ruggedness: This assesses the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. scirp.orgresearchgate.net
A thoroughly validated method provides confidence in the reported levels of this compound, ensuring the quality and consistency of the final drug product. scirp.orgoalib.com
Strategies for Control and Mitigation of Docetaxel Impurity 2 in Pharmaceutical Products
Process Optimization in Docetaxel (B913) Synthesis to Minimize Impurity Formation
The formation of docetaxel impurities is highly sensitive to the conditions employed during synthesis and purification. Epimerization at the C-7 position, leading to the formation of 7-epi-docetaxel (B601182), is a common degradation pathway that is known to occur in alkaline, neutral, and strongly acidic environments. google.com Base-induced degradation can also lead to the cleavage of ester bonds. google.comresearchgate.net
To maintain stability and prevent degradation, specific pH and temperature ranges are crucial. For instance, a stable docetaxel formulation can be achieved by maintaining a pH between 3.5 and 4.0 using a stabilizing agent like citric acid. google.com The manufacturing process for some formulations specifies maintaining the temperature at 20±5°C during compounding. google.com The choice of solvent systems for purification is also critical. Purification processes often involve dissolving crude docetaxel in a solvent like dichloromethane (B109758) or acetonitrile (B52724) and then using specific eluents or anti-solvents, such as ethyl acetate, n-heptane, or an ether, to crystallize the pure compound and remove impurities. google.com
Table 1: Influence of Reaction Conditions on Docetaxel Stability and Impurity Formation
| Parameter | Condition | Impact on Impurity Formation | Source(s) |
|---|---|---|---|
| pH | Alkaline, Neutral, Strongly Acidic | Promotes formation of 7-epi-docetaxel. google.com | google.com |
| Basic | Can cause cleavage of ester groups. google.com | google.com | |
| Acidic (e.g., pH 3.5-4.0) | Can enhance stability and prevent degradation. google.com | google.com | |
| Temperature | 20±5°C | Maintained during compounding to ensure stability. google.com | google.com |
| 50°C | Used during vacuum drying for certain crystalline forms. google.com | google.com | |
| Solvent Systems | Dichloromethane, Ethyl Acetate, n-Heptane | Used in column chromatography for purification. google.com | google.com |
The quality of the materials used in the synthesis of a drug substance is a critical factor, as impurities can be carried over into the final API. bibliotekanauki.pl Docetaxel is produced via semi-synthesis from 10-deacetyl baccatin (B15129273) III (10-DAB III), a precursor extracted from the needles of the yew tree (Taxus baccata). tandfonline.comeuropa.eu The purity of 10-DAB III and all other reagents used in the subsequent chemical steps directly impacts the impurity profile of the final docetaxel product.
A proactive approach involves the thorough evaluation of starting material purity early in the development process to avert complications at later, more costly stages. registech.com For example, developing specific extraction methods to remove impurities from key reagents before they are used in the synthesis can be crucial. nih.gov Furthermore, the choice of protecting groups and the deprotection strategy during synthesis can significantly influence the formation of critical impurities, including epimers of docetaxel. tandfonline.com A well-designed synthetic process with a modified protection-deprotection sequence can simplify purification and efficiently control process-related substances. tandfonline.com
The application of green chemistry principles in pharmaceutical manufacturing aims to reduce environmental impact while improving efficiency and product purity. researchgate.net These principles advocate for the use of safer solvents and reagents, renewable feedstocks, and more efficient chemical reactions that minimize waste generation. researchgate.net
In the context of docetaxel synthesis, this can translate to developing scalable and efficient processes that reduce the number of purification steps required, thereby minimizing solvent use and potential for impurity generation. acs.orgresearchgate.net For example, optimizing reaction steps to be highly selective reduces the formation of by-products that would need to be removed. tandfonline.com While specific green chemistry routes for docetaxel are still an area of active research, the broader principles guide the development of more sustainable and purer synthetic processes. This includes recycling solvents and reagents where feasible, which not only cuts costs but also reduces the environmental footprint of the manufacturing process. researchgate.net
Selection of High-Purity Starting Materials and Reagents
Formulation Development Strategies for Enhanced Docetaxel Stability and Impurity Prevention
Beyond the synthesis of the API, the formulation of the final drug product plays a vital role in maintaining the stability of docetaxel and preventing the formation of degradation impurities throughout the product's shelf life. drug-dev.compharmaexcipients.com
Excipients, while often considered inert, can have a significant impact on the stability of the API. drug-dev.comchromatographyonline.com For docetaxel, which has low water solubility, solubilizing excipients like polysorbate 80 are commonly used in formulations. nih.gov However, studies have shown that standard compendial grades of excipients can contain impurities, such as peroxides or residual catalysts, that can trigger the degradation of sensitive APIs like docetaxel. drug-dev.com
Research has demonstrated that using high-purity, "Super Refined™" grades of excipients like polysorbate 80 and PEG 400 results in significantly improved docetaxel stability. drug-dev.compharmaexcipients.com In a stability study comparing different grades of polysorbate 80, the recovery of docetaxel after 12 weeks at 40°C was substantially higher (up to 80% higher) when formulated with a high-purity grade compared to standard grades. drug-dev.com The concentration of degradants, including 7-epi-docetaxel, was also much lower in the high-purity excipient formulation. drug-dev.com The use of stabilizing agents, such as citric acid, is also a key formulation strategy to control the pH and chelate metal ions that could catalyze degradation. google.comeuropa.eu
Table 2: Impact of Excipient Purity on Docetaxel Stability
| Excipient | Grade | Observation (after 12 weeks at 40°C) | Source(s) |
|---|---|---|---|
| Polysorbate 80 | High Purity (Super Refined™) | >90% recovery of docetaxel. pharmaexcipients.com | drug-dev.compharmaexcipients.com |
| Standard Compendial | 10% to 50% recovery of docetaxel. pharmaexcipients.com | drug-dev.compharmaexcipients.com | |
| PEG 400 | High Purity (Super Refined™) | >90% recovery of docetaxel. pharmaexcipients.com | pharmaexcipients.com |
The primary packaging, or container-closure system (CCS), is in direct contact with the drug product and represents another potential source of impurities. mdpi.com Chemical compounds can leach from materials such as glass, rubber stoppers, and plastics into the formulation, potentially degrading the API or introducing new toxic substances. chromatographyonline.commdpi.com
Therefore, rigorous compatibility and stability studies are essential to select an appropriate CCS for docetaxel formulations. For injectable products, this typically involves using Type I glass vials, which are highly resistant to chemical interaction. europa.eu The elastomeric stoppers (e.g., chlorobutyl rubber) must also be shown to be compatible, with minimal extraction of leachables into the drug solution. europa.eu The choice of the entire container closure system must be validated by long-term stability data to ensure it is adequate for the intended use and protects the product from degradation over its shelf-life. europa.eutmda.go.tz
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 10-deacetyl baccatin III (10-DAB III) |
| 2'-epi docetaxel |
| 7-epi-docetaxel |
| Benzyl chloroformate |
| Citric acid |
| Dichloromethane |
| Docetaxel |
| Ethanol |
| Ethyl acetate |
| n-heptane |
| PEG 400 (Polyethylene glycol 400) |
Excipient Selection and Purity Control to Minimize Impurity Generation
Stress Testing and Forced Degradation Studies for Impurity Understanding and Control
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical products. It involves subjecting the drug substance and drug product to conditions more severe than accelerated stability studies. The primary goals of these studies are to elucidate the degradation pathways of the drug substance, identify the likely degradation products, and develop and validate stability-indicating analytical methods. Understanding the degradation profile of docetaxel under various stress conditions is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
Docetaxel has been shown to be susceptible to degradation under several conditions, including hydrolysis (acidic and basic), oxidation, and thermal stress. researchgate.net One of the key degradation products that forms under these conditions is Docetaxel Impurity 2, chemically identified as 7-epi-10-oxo-docetaxel (B193546). researchgate.netmedchemexpress.com This impurity is a result of epimerization at the C-7 position and oxidation at the C-10 position of the docetaxel molecule. researchgate.net
Base-induced degradation of docetaxel is particularly significant, leading to the formation of several impurities, including 7-epi-10-oxo-docetaxel. researchgate.netnih.gov Studies have shown that in basic media, cleavage of ester groups can occur, alongside epimerization and oxidation. google.com While acidic conditions also lead to degradation, the formation of 7-epi-docetaxel is often the more prominent pathway. researchgate.netdrug-dev.com However, the formation of 7-epi-10-oxo-docetaxel has been noted as a significant degradant in stability studies of docetaxel formulations. researchgate.netnih.gov
The insights gained from forced degradation studies are instrumental in developing control strategies. For instance, identifying that Impurity 2 formation is prevalent under basic conditions informs the need for strict pH control during manufacturing and in the final formulation. Similarly, understanding its formation under thermal stress helps in defining appropriate storage and handling conditions for the drug product.
The following interactive data table summarizes the conditions from various forced degradation studies on docetaxel and the observed formation of degradation products, including precursors to or Impurity 2 itself.
These studies underscore the importance of a controlled environment to minimize the formation of this compound and other related substances, thereby ensuring the stability and quality of docetaxel-containing medicines.
Impurity Purification and Reference Standard Preparation for Analytical Control
The effective control of any impurity in a pharmaceutical product relies on the ability to accurately detect and quantify it. This, in turn, necessitates the availability of a highly purified reference standard of the impurity. For this compound (7-epi-10-oxo-docetaxel), the preparation of a reference standard is a crucial step for analytical method development, validation, and routine quality control of docetaxel drug substance and drug product. lookchem.com
The process of obtaining a pure reference standard of an impurity typically begins with its isolation from a complex mixture. This mixture could be the mother liquor from the synthesis of the drug substance or a sample from a forced degradation study where the impurity is present in a significant amount. For docetaxel impurities, including Impurity 2, isolation is often achieved using chromatographic techniques. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful method for isolating impurities. This technique allows for the separation of components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By carefully selecting the column, mobile phase composition, and other chromatographic parameters, it is possible to isolate the desired impurity with a high degree of purity.
Once isolated, the chemical structure of the impurity must be unequivocally confirmed. This is accomplished through a combination of sophisticated analytical techniques. Mass Spectrometry (MS) provides information about the molecular weight of the compound, and fragmentation patterns can offer clues about its structure. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D) is then used to elucidate the detailed molecular structure, including the stereochemistry, which is critical for an epimer like 7-epi-10-oxo-docetaxel. researchgate.netnih.gov
After structural confirmation, the purity of the isolated compound is rigorously assessed using a validated analytical method, typically HPLC. The qualified, highly pure compound can then be established as a reference standard. This reference standard is essential for:
Analytical Method Validation: To demonstrate the specificity, linearity, accuracy, and precision of the analytical method used for impurity testing.
Routine Quality Control: To accurately identify and quantify this compound in batches of docetaxel drug substance and drug product.
Stability Studies: To monitor the levels of Impurity 2 over time under various storage conditions.
The availability of a well-characterized reference standard for 7-epi-10-oxo-docetaxel is a prerequisite for ensuring that docetaxel-containing medications meet the stringent quality standards set by regulatory authorities. lookchem.com
The following interactive data table outlines the general steps and techniques involved in the purification and characterization of a pharmaceutical impurity like this compound.
Pharmacological and Biological Context of Docetaxel Impurity 2 Presence Focus on Purity and Quality
Impact of Docetaxel (B913) Impurity 2 Presence on Docetaxel API Quality Attributes and Purity Profiles
The presence of impurities, including Docetaxel Impurity 2, can significantly affect the quality attributes of the Docetaxel API. Impurities are unwanted chemicals that can arise during the synthesis of the API or through degradation. ajol.info Their presence can impact the efficacy and safety of the final drug product, even in small amounts. ajol.info
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and toxicological qualification of impurities that are present above a certain threshold. tga.gov.au For instance, a toxicological expert statement is often required to support the qualification of impurities. europa.eu The impurity profile of a generic docetaxel product is compared to the reference product to ensure that any new or higher levels of impurities are acceptably justified. tga.gov.au
Table 1: Impact of Impurity 2 on Docetaxel API Quality
| Quality Attribute | Impact of this compound Presence |
| Purity Profile | Alters the overall purity of the Docetaxel API by introducing an additional related substance. |
| Degradation Profile | Can be a marker for degradation, indicating potential instability of the API under certain conditions. |
| Regulatory Compliance | Requires qualification and justification to meet stringent regulatory standards for impurities. tga.gov.au |
| Potency | May lead to a lower effective concentration of the active docetaxel molecule. |
Influence of Impurity 2 on Docetaxel Assay Potency and Stability Determination in In Vitro Systems
The presence of this compound can interfere with the accurate determination of docetaxel's potency and stability in in vitro assays. Analytical methods, particularly high-performance liquid chromatography (HPLC), are crucial for separating and quantifying docetaxel from its impurities. nih.gov
A stability-indicating HPLC method is essential to ensure that the analytical method can accurately measure the drug substance in the presence of its degradation products. scirp.orgnih.gov The development of such methods involves forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products, including Impurity 2. researchgate.netscirp.org
If Impurity 2 is not adequately separated from the main docetaxel peak in a chromatographic analysis, it can lead to an overestimation of the docetaxel concentration, resulting in an inaccurate assessment of its potency. nih.gov Furthermore, the degradation of docetaxel into Impurity 2 over time can affect the stability assessment of the drug. A study on the degradation of docetaxel showed that 7-epi-10-oxo-docetaxel (B193546) was one of the characterized degradation products. researchgate.net
Table 2: Influence of Impurity 2 on In Vitro Docetaxel Analysis
| Analytical Parameter | Influence of this compound |
| Assay Potency | Potential for overestimation if not properly separated from the main docetaxel peak. nih.gov |
| Stability Determination | Formation of Impurity 2 can indicate degradation, impacting stability results. researchgate.net |
| Method Specificity | Requires a stability-indicating method to differentiate from the active ingredient. scirp.org |
| Quantification | Accurate quantification of both docetaxel and Impurity 2 is necessary for a complete profile. |
Theoretical Considerations of Impurity Presence on Docetaxel Drug Product Stability and Projected Shelf-Life
The presence of impurities like this compound has significant theoretical implications for the stability and shelf-life of the final docetaxel drug product. The chemical stability of the encapsulated drug can be influenced by factors such as pH and the presence of other compounds in the formulation. researchgate.net
Degradation of docetaxel can lead to the formation of various impurities, including 7-epi-docetaxel (B601182) and 7-epi-10-oxo-docetaxel. researchgate.net The rate of formation of these impurities can be influenced by the formulation excipients. For example, a study demonstrated that the choice of polysorbate 80 grade, a common solubilizing agent in docetaxel formulations, can significantly impact the stability of docetaxel and the formation of degradants like 7-epi-docetaxel. drug-dev.com Higher purity excipients can lead to improved recovery of docetaxel and lower levels of degradants. drug-dev.com
The projected shelf-life of a drug product is determined by its stability under recommended storage conditions. The presence and growth of impurities over time are critical factors in this determination. If the level of an impurity like Impurity 2 exceeds the qualified limit during the proposed shelf-life, the product would not be considered stable. Therefore, understanding the degradation pathways and the factors that influence them is crucial for developing a stable formulation with an adequate shelf-life. scirp.org
Analytical Challenges in Assessing Docetaxel Purity in Complex Biological Matrices for Pre-Clinical Studies
Assessing the purity of docetaxel in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges, particularly in the context of pre-clinical studies. unesp.brmdpi.com These matrices contain numerous endogenous components that can interfere with the accurate quantification of docetaxel and its impurities. mdpi.com
The low concentrations of analytes often found in biological samples necessitate highly sensitive and selective analytical methods. mdpi.com Sample preparation is a critical step to remove interfering substances and concentrate the analytes of interest. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ualberta.ca However, these methods can be time-consuming and may lead to analyte loss if not optimized properly. nih.gov
The development and validation of bioanalytical methods must adhere to strict guidelines to ensure reliability. nih.gov This includes assessing parameters like selectivity, carry-over, linearity, accuracy, and precision. The matrix effect, where components of the biological sample can enhance or suppress the analytical signal, is a major challenge that needs to be carefully evaluated and mitigated. uu.nl
Pharmacokinetic Analytical Methodologies for Monitoring Docetaxel Purity During In Vitro and Ex Vivo Investigations
A variety of analytical methodologies are employed to monitor the purity of docetaxel during in vitro and ex vivo investigations, which are essential for understanding its pharmacokinetic profile. unesp.br High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most commonly used technique for the quantification of docetaxel in biological samples. unesp.brbiosciencetrends.com
LC-MS/MS methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of docetaxel and its metabolites in complex matrices. biosciencetrends.com These methods often involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the analytes from the biological matrix. ualberta.cabiosciencetrends.com
In addition to chromatographic methods, immunoassays have also been developed for the determination of docetaxel concentrations in human plasma. unesp.brbiosciencetrends.com These assays utilize selective anti-docetaxel antibodies and can be automated for high-throughput analysis. biosciencetrends.com A comparison of a nanoparticle immunoassay with a validated LC-MS/MS method showed a good correlation, suggesting its suitability for clinical therapeutic drug monitoring. biosciencetrends.com
The choice of analytical methodology depends on the specific requirements of the study, such as the required sensitivity, the complexity of the matrix, and the throughput needed. unesp.br
Regulatory Frameworks and Guidelines for Pharmaceutical Impurities
Regulatory Requirements for Residual Solvents (ICH Q3C) and Elemental Impurities (ICH Q3D) in Docetaxel (B913) Manufacturing
Beyond organic impurities, the manufacturing of docetaxel must also control for residual solvents and elemental impurities, governed by ICH Q3C and ICH Q3D, respectively.
ICH Q3C: Residual Solvents Residual solvents are organic volatile chemicals used or produced during the manufacturing of drug substances or excipients, or in the preparation of drug products. ich.orgtga.gov.auich.org Since these solvents provide no therapeutic benefit, they should be removed to the extent possible. ich.orgeuropa.euich.org ICH Q3C classifies solvents into three classes based on their toxicity:
Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental harm. europa.euich.org
Class 2: Solvents with less severe toxicity that should be limited in order to protect patients. tga.gov.au
Class 3: Solvents with low toxic potential, for which amounts of 50 mg per day or less are considered acceptable without justification. tga.gov.au
The guideline provides Permitted Daily Exposure (PDE) limits for solvents. europa.eu A study on residual solvents in docetaxel identified the presence of heptane, acetone, tetrahydrofuran, ethyl acetate, methanol, 2-propanol, dichloromethane (B109758), toluene, and pyridine. researchgate.net Analytical procedures, typically gas chromatography, must be validated according to ICH Q2 guidelines. europa.eugmp-compliance.org
ICH Q3D: Elemental Impurities The ICH Q3D guideline provides a framework for the assessment and control of elemental impurities in drug products using principles of risk management (ICH Q9). europa.euich.org Elemental impurities can arise from various sources, including raw materials, catalysts, manufacturing equipment, and container closure systems. labcorp.comqbdgroup.com
ICH Q3D classifies 24 elemental impurities into different classes based on their toxicity and the likelihood of their occurrence in the drug product. drug-dev.com
Class 1: Elements such as As, Cd, Hg, and Pb are highly toxic and require a risk assessment for all drug products. qbdgroup.comwestpharma.com
Class 2A: Elements like Co, Ni, and V have a high probability of occurrence and also require a risk assessment. labcorp.comwestpharma.com
Class 2B: Elements with a lower probability of occurrence, such as Ag, Au, and Pt, require assessment only when they are intentionally added. labcorp.comwestpharma.com
Class 3: Elements with relatively low toxicity by the oral route, including Ba, Cr, Cu, Li, Mo, Sb, and Sn. labcorp.comfda.gov
The guideline establishes Permitted Daily Exposure (PDE) values for these elements for different routes of administration (oral, parenteral, inhalation). labcorp.comqbdgroup.com Manufacturers must perform a risk assessment to identify and control the potential sources of these impurities. ich.org
Development of Impurity Specifications and Acceptance Criteria for Docetaxel API and Drug Products
The development of specifications for impurities in docetaxel active pharmaceutical ingredient (API) and the final drug product is a critical step in ensuring quality. These specifications define the acceptance criteria for each identified and unidentified impurity.
For docetaxel, the United States Pharmacopeia (USP) provides monographs that list known impurities and their acceptance criteria. uspnf.comdrugfuture.com For instance, the USP monograph for docetaxel injection lists impurities such as 6-oxodocetaxel (B193550) and 4-epidocetaxel and sets a limit for total impurities. drugfuture.com A revision to the docetaxel monograph added N-Formyl impurity and 6-Dichloroethoxycarbonyl Docetaxel to the list of specified impurities to align with FDA-approved specifications. uspnf.com
The acceptance criteria are based on a combination of factors, including:
Batch Data: Analysis of batches manufactured during clinical development and by the proposed commercial process. ich.org
Stability Studies: Data from stability testing to understand the degradation profile of the drug. nih.gov
Qualification Thresholds: The ICH guidelines provide thresholds above which an impurity must be qualified (i.e., its safety demonstrated). fda.govikev.org For a maximum daily dose between 10 mg and 2 g, the qualification threshold is 0.2% or 2 mg Total Daily Intake (TDI), whichever is lower. ikev.org
If the level of an impurity exceeds the qualification threshold, the manufacturer must provide justification, which can include data from the scientific literature or dedicated nonclinical safety studies. fda.gov In some instances, the proposed limits for certain docetaxel impurities have been justified by demonstrating compliance with relevant compendial standards or by the fact that they are also a metabolite of docetaxel. tga.gov.au
| Impurity Name | Alternative Name(s) | Typical Acceptance Criteria Context |
|---|---|---|
| 7-Epi-10-oxo-docetaxel (B193546) | Docetaxel Impurity 2 | Detected by HPLC, must be controlled within specified limits. medchemexpress.comfishersci.dk |
| 6-Oxodocetaxel | Docetaxel Impurity | Listed in USP monograph with specific limits. drugfuture.com |
| 4-Epidocetaxel | Docetaxel Impurity | Listed in USP monograph with specific limits. drugfuture.com |
| 7-Epidocetaxel | Docetaxel EP Impurity C | A potential synthesis and degradation impurity. europa.eu |
| N-Formyl impurity | Specified Impurity | Added to USP monograph to reflect FDA-approved specifications. uspnf.com |
| 6-Dichloroethoxycarbonyl Docetaxel | Specified Impurity | Added to USP monograph to reflect FDA-approved specifications. uspnf.com |
Documentation and Reporting Standards for Impurity Control Strategies in Regulatory Submissions
Comprehensive documentation and transparent reporting of the impurity control strategy are fundamental requirements for regulatory submissions. The information provided to regulatory agencies must be sufficient to demonstrate that the manufacturing process is well-controlled and that the drug product is consistently safe and of high quality.
The registration application should include a detailed discussion of the impurities found in the new drug substance and drug product. ich.orgeuropa.eu This includes:
Tabulated Analytical Results: Data for all relevant batches used for clinical, safety, and stability testing should be provided in a tabulated format. ikev.orgfederalregister.gov
Description of Analytical Procedures: The analytical methods used for detecting and quantifying impurities must be described and validated. ikev.org Any differences between the methods used during development and those proposed for the commercial product should be discussed. ikev.org
Rationale for Specifications: A clear rationale for the proposed impurity acceptance criteria must be provided, linking them to batch data and qualification levels. europa.eu
Impurity Profiles: A summary of the impurity profiles for batches representative of the proposed commercial process is required. ich.org
Risk Assessments: For elemental and residual solvent impurities, the submission must include the corresponding risk assessments as per ICH Q3D and Q3C. ich.orgich.org
Future Directions and Emerging Research in Docetaxel Impurity 2
Application of Advanced Predictive Modeling and In Silico Tools for Impurity Formation Assessment and Risk Mitigation
The pharmaceutical industry is increasingly adopting computational tools to predict and control impurity formation, a strategy highly relevant for managing Docetaxel (B913) Impurity 2. Advanced predictive modeling and in silico tools offer a proactive approach to assess and mitigate the risks associated with impurity generation throughout the lifecycle of a drug product.
In silico models can simulate the degradation pathways of Docetaxel under various stress conditions, such as exposure to heat, light, humidity, and pH variations. By understanding the kinetics and thermodynamics of the reactions that lead to 7-Epi-10-oxo-docetaxel (B193546), researchers can predict its likelihood of formation. This allows for the development of more robust formulations and the definition of optimal storage conditions.
Risk mitigation is a key outcome of these predictive efforts. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate the molecular structure of Docetaxel and its precursors with the potential to form specific impurities. This knowledge helps chemists refine synthetic routes to minimize the generation of unwanted byproducts like Impurity 2 from the outset.
Table 1: Application of Predictive Tools in Impurity Risk Management
| Predictive Tool/Model | Application for Docetaxel Impurity 2 | Potential Outcome |
|---|---|---|
| Degradation Pathway Prediction Software | Simulates the chemical transformation of Docetaxel into 7-Epi-10-oxo-docetaxel under various stress factors (e.g., pH, temperature, oxidation). | Identification of critical process parameters and storage conditions that favor the formation of the impurity. |
| Quantitative Structure-Activity Relationship (QSAR) | Assesses the toxicological potential of 7-Epi-10-oxo-docetaxel based on its chemical structure, helping to establish safe limits. | Informed setting of impurity thresholds and justification of specifications to regulatory agencies. |
| Kinetic Modeling | Models the rate of formation of Impurity 2 over time under specific conditions. | Prediction of shelf-life and recommended re-test periods for the drug substance and product. |
| Process Simulation Models | Evaluates the impact of manufacturing process variables (e.g., reaction time, temperature, reagent concentration) on the level of Impurity 2. | Optimization of the manufacturing process to reduce impurity levels and improve batch-to-batch consistency. |
Integration of Artificial Intelligence and Machine Learning in Impurity Profiling and Control
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize impurity management. These technologies can analyze vast and complex datasets generated during drug development and manufacturing to identify patterns and correlations that are not apparent through traditional analysis.
For this compound, ML algorithms can be trained on historical batch data, including starting material attributes, process parameters, and final impurity profiles. The resulting models can predict the level of Impurity 2 in a new batch with a high degree of accuracy, enabling real-time process adjustments. This approach, often part of a broader Process Analytical Technology (PAT) strategy, facilitates a shift from quality-by-testing to quality-by-design.
Development of Novel Analytical Technologies for Ultrasensitive and Real-Time Impurity Detection
While High-Performance Liquid Chromatography (HPLC) is the established method for detecting 7-Epi-10-oxo-docetaxel, future research is focused on developing more advanced analytical technologies. medchemexpress.comglpbio.commedchemexpress.com The goal is to achieve ultrasensitive detection and real-time monitoring, which are critical for ensuring product quality and patient safety.
Novel technologies being explored include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC, allowing for better separation of Impurity 2 from other closely related substances.
Mass Spectrometry (MS): The coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, enabling the confident identification and quantification of trace-level impurities. medchemexpress.com
Process Analytical Technology (PAT): The integration of real-time analytical tools (e.g., Raman or near-infrared spectroscopy) directly into the manufacturing line can provide continuous monitoring of the reaction and crystallization processes, allowing for immediate intervention to prevent the formation of Impurity 2.
Table 2: Emerging Analytical Technologies for Impurity Detection
| Technology | Advantage for Detecting this compound |
|---|---|
| UHPLC-MS/MS | Provides high sensitivity and structural confirmation, enabling detection at very low levels. |
| Supercritical Fluid Chromatography (SFC) | Offers a "green" alternative to normal and reversed-phase LC, reducing solvent consumption while providing unique selectivity. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Adds another dimension of separation based on ion shape and size, helping to resolve co-eluting isomers. |
| Real-Time Spectroscopic Probes (e.g., Raman) | Allows for in-process monitoring of chemical reactions, enabling real-time control to minimize impurity formation. |
Continued Research into Green Chemistry Approaches for Sustainable and Impurity-Reduced Docetaxel Synthesis
The principles of green chemistry are becoming central to modern pharmaceutical manufacturing. Research in this area aims to develop synthetic routes for Docetaxel that are not only environmentally sustainable but also inherently cleaner, producing fewer impurities.
Future efforts will likely focus on several key areas:
Catalytic Processes: Replacing stoichiometric reagents with highly selective catalysts can minimize side reactions that lead to impurities like 7-Epi-10-oxo-docetaxel.
Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, can alter reaction pathways and improve the purity of the final product. evitachem.com
Biocatalysis: Employing enzymes to perform specific chemical transformations can offer unparalleled selectivity under mild conditions, significantly reducing the formation of process-related impurities.
Continuous Flow Chemistry: Moving from traditional batch manufacturing to continuous flow processes provides superior control over reaction parameters like temperature and mixing, leading to more consistent product quality and lower impurity levels.
Advanced Studies on Solid-State Degradation and Polymorphism Impact on Impurity Generation
The solid-state properties of an active pharmaceutical ingredient (API) like Docetaxel can have a profound impact on its stability and impurity profile. Future research will delve deeper into how factors like polymorphism and solid-state degradation contribute to the formation of 7-Epi-10-oxo-docetaxel.
Different polymorphic forms (crystal structures) of Docetaxel can exhibit different physical and chemical properties, including stability. An unstable polymorph may be more prone to degradation, leading to higher levels of Impurity 2 over time. Advanced solid-state characterization techniques, such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR), are essential for identifying and controlling the polymorphic form of Docetaxel.
Studies will also focus on the mechanisms of solid-state degradation, investigating how factors like moisture, excipient interactions, and mechanical stress during manufacturing (e.g., milling, compression) can trigger the conversion of Docetaxel to its impurities. Understanding these relationships is crucial for designing stable formulations with a minimal propensity for impurity generation throughout their shelf life.
Table of Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| Docetaxel | Active Pharmaceutical Ingredient (API) |
| This compound (7-Epi-10-oxo-docetaxel) | An impurity and degradation product of Docetaxel |
Q & A
Basic Research Questions
Q. How can HPLC and mass spectrometry (MS) be optimized to characterize the structural identity and purity of Docetaxel Impurity 2?
- Methodological Answer :
- Column Selection : Use a reversed-phase C18 column with a particle size ≤2.6 µm to enhance resolution. Set the mobile phase to a gradient of acetonitrile and ammonium formate buffer (pH 4.5) to improve peak symmetry .
- MS Parameters : Employ electrospray ionization (ESI) in positive mode with a scan range of m/z 200–1200. Perform tandem MS (MS/MS) with collision energy optimized between 20–35 eV to confirm fragmentation patterns .
- Validation : Include system suitability tests (e.g., retention time reproducibility, signal-to-noise ratio ≥10) and compare results with reference standards to ensure accuracy .
Q. What synthetic pathways are most effective for generating this compound in controlled laboratory settings?
- Methodological Answer :
- Degradation Studies : Expose docetaxel to oxidative stress (e.g., hydrogen peroxide at 40°C for 48 hours) or hydrolytic conditions (pH 9.0 buffer at 60°C) to mimic impurity formation pathways .
- Purification : Use preparative HPLC with a water-acetonitrile gradient (10–90% over 30 minutes) and collect fractions at retention times corresponding to Impurity 2. Validate purity via NMR (¹H and ¹³C) and high-resolution MS .
Q. Which analytical techniques are suitable for quantifying this compound in drug formulations?
- Methodological Answer :
- For Low Concentrations : Use ultra-high-performance liquid chromatography (UHPLC) with a limit of detection (LOD) ≤0.05% relative to the parent compound. Validate linearity (R² ≥0.998) across 50–150% of the target concentration range .
- Cross-Validation : Compare results with orthogonal methods like capillary electrophoresis (CE) or nuclear magnetic resonance (NMR) to rule out matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions between impurity quantification data obtained via different analytical platforms (e.g., HPLC vs. CE)?
- Methodological Answer :
- Root-Cause Analysis : Investigate potential sources of variability, such as column degradation in HPLC, buffer pH instability in CE, or sample preparation artifacts (e.g., incomplete dissolution) .
- Statistical Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to identify systematic biases. Validate with spike-and-recovery experiments using certified reference materials .
Q. What experimental designs are recommended to study the degradation kinetics of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Use a factorial design to test temperature (25–60°C), humidity (40–75% RH), and light exposure (UV vs. visible light). Monitor impurity levels at intervals (e.g., 0, 7, 14 days) using stability-indicating methods .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate degradation rates at accelerated conditions to real-time storage scenarios. Validate models with long-term stability data .
Q. How can advanced spectral techniques (e.g., 2D NMR, X-ray crystallography) elucidate the degradation mechanisms of this compound?
- Methodological Answer :
- Structural Elucidation : Use ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR to map carbon-hydrogen correlations and identify degradation-induced structural modifications.
- Crystallography : Co-crystallize Impurity 2 with tubulin (if biologically active) to study binding interactions and compare with parent docetaxel. Refine data using software like PHENIX or CCP4 .
Methodological Considerations for Data Integrity
- Reproducibility : Document all experimental parameters (e.g., instrument calibration logs, mobile phase preparation) in supplementary materials to enable replication .
- Fraud Mitigation : Include open-ended questions in research logs (e.g., "Describe unexpected observations during analysis") to detect anomalies and ensure transparency .
- Theoretical Frameworks : Link impurity studies to broader pharmacological concepts (e.g., structure-activity relationships, metabolic pathways) to contextualize findings .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
